molecular formula C15H18N4OS B4737865 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine

2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine

Cat. No. B4737865
M. Wt: 302.4 g/mol
InChI Key: PBWCEOUNVOWJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B-cell receptor to antigen. BTK activation leads to downstream signaling events that promote cell survival and proliferation. 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been shown to inhibit other kinases, such as ITK and BMX, which are involved in T-cell signaling and myeloid cell differentiation, respectively. 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and enhancing T-cell activation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments include its potency and selectivity for BTK, its ability to inhibit other kinases involved in B-cell signaling, and its immunomodulatory effects. The limitations of using 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential use in the treatment of other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Additionally, further studies are needed to elucidate the mechanisms underlying 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine's immunomodulatory effects, and to investigate its potential use in the treatment of autoimmune diseases.

Scientific Research Applications

2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits BTK activity in a dose-dependent manner, leading to decreased cell proliferation and increased apoptosis in CLL and NHL cell lines. In vivo studies in mouse models of CLL and NHL have demonstrated that 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits tumor growth and prolongs survival.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-12-4-5-13(21-12)14(20)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWCEOUNVOWJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 3
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 4
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 6
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.